Cas no 1955522-58-3 (1-(propan-2-yl)-2-azaspiro3.4oct-6-ene)

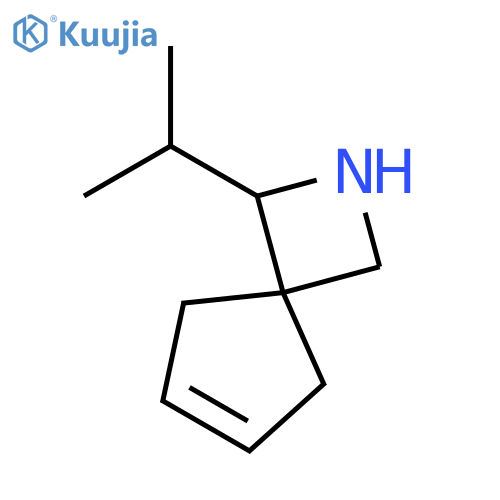

1955522-58-3 structure

商品名:1-(propan-2-yl)-2-azaspiro3.4oct-6-ene

CAS番号:1955522-58-3

MF:C10H17N

メガワット:151.24868273735

MDL:MFCD29991339

CID:5247706

PubChem ID:121581601

1-(propan-2-yl)-2-azaspiro3.4oct-6-ene 化学的及び物理的性質

名前と識別子

-

- 2-Azaspiro[3.4]oct-6-ene, 1-(1-methylethyl)-

- 1-(propan-2-yl)-2-azaspiro3.4oct-6-ene

-

- MDL: MFCD29991339

- インチ: 1S/C10H17N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h3-4,8-9,11H,5-7H2,1-2H3

- InChIKey: UVFKHAYIHHGRDG-UHFFFAOYSA-N

- ほほえんだ: C1(C(C)C)C2(CC=CC2)CN1

1-(propan-2-yl)-2-azaspiro3.4oct-6-ene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-261863-2.5g |

1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |

1955522-58-3 | 95% | 2.5g |

$1454.0 | 2024-06-18 | |

| Enamine | EN300-261863-10g |

1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |

1955522-58-3 | 10g |

$3191.0 | 2023-09-14 | ||

| Enamine | EN300-261863-0.25g |

1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |

1955522-58-3 | 95% | 0.25g |

$683.0 | 2024-06-18 | |

| Enamine | EN300-261863-10.0g |

1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |

1955522-58-3 | 95% | 10.0g |

$3191.0 | 2024-06-18 | |

| Enamine | EN300-261863-0.1g |

1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |

1955522-58-3 | 95% | 0.1g |

$653.0 | 2024-06-18 | |

| Enamine | EN300-261863-0.05g |

1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |

1955522-58-3 | 95% | 0.05g |

$624.0 | 2024-06-18 | |

| Ambeed | A1083514-1g |

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene |

1955522-58-3 | 95% | 1g |

$655.0 | 2024-04-22 | |

| Enamine | EN300-261863-0.5g |

1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |

1955522-58-3 | 95% | 0.5g |

$713.0 | 2024-06-18 | |

| Enamine | EN300-261863-5.0g |

1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |

1955522-58-3 | 95% | 5.0g |

$2152.0 | 2024-06-18 | |

| Enamine | EN300-261863-1.0g |

1-(propan-2-yl)-2-azaspiro[3.4]oct-6-ene |

1955522-58-3 | 95% | 1.0g |

$743.0 | 2024-06-18 |

1-(propan-2-yl)-2-azaspiro3.4oct-6-ene 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1955522-58-3 (1-(propan-2-yl)-2-azaspiro3.4oct-6-ene) 関連製品

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1955522-58-3)1-(propan-2-yl)-2-azaspiro3.4oct-6-ene

清らかである:99%

はかる:1g

価格 ($):590.0